Fenilglioxal monohidratado

Descripción general

Descripción

Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .

Synthesis Analysis

Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .

Molecular Structure Analysis

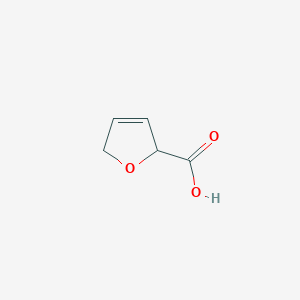

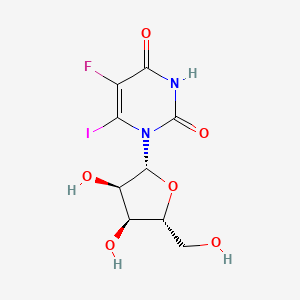

The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .

Chemical Reactions Analysis

Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .

Physical And Chemical Properties Analysis

Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .

Aplicaciones Científicas De Investigación

Modificación de Proteínas

El fenilglioxal monohidratado se utiliza para modificar proteínas como la anhidrasa carbónica III del músculo de cerdo. Actúa como un reactivo específico para los grupos arginina, lo que permite el estudio de la estructura y función de las proteínas .

Síntesis de Compuestos Heterocíclicos

Este compuesto se utiliza en la síntesis de derivados de pirrolinona y furano, que son importantes en la investigación y el desarrollo farmacéuticos .

Quimioluminiscencia en Química Analítica

El this compound sirve como reactivo quimioluminiscente para la determinación de purinas, proporcionando un método para analizar estas moléculas biológicas vitales .

Aplicaciones de Química Verde

Un protocolo de síntesis ecológico implica el uso de this compound bajo sonicación para producir 2-aril-4-fenil-1H-imidazoles, lo que demuestra su papel en las prácticas de química sostenible .

Mecanismo De Acción

Target of Action

Phenylglyoxal monohydrate primarily targets the amino acid arginine . It has been used as a reagent to modify arginine and to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .

Mode of Action

The compound interacts with its targets through a process known as base-mediated oxidative annulation . This interaction leads to the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives .

Biochemical Pathways

The affected pathway involves the oxidative annulation between 2-naphthols and phenylglyoxal monohydrate under visible light irradiation . This leads to the formation of a naphthofuranium cationic intermediate under acidic circumstances, enabling the formation of C–C or C–O bonds with a wide range of aromatic or alcoholic nucleophilic partners .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylglyoxal monohydrate is currently limited. It’s known that the compound readily forms a colorless crystalline hydrate when dissolved in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives . These derivatives encompass a unique quaternary carbon center .

Action Environment

The action of phenylglyoxal monohydrate is influenced by environmental factors such as the presence of water. Water molecules in the reaction serve various functions as a solvent, reagent, and additive, with the conversion of the process found to be influenced by the volume of water present .

Safety and Hazards

Direcciones Futuras

Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.

Análisis Bioquímico

Biochemical Properties

Phenylglyoxal monohydrate plays a significant role in biochemical reactions due to its reactivity with amino acids. It is known to modify the amino acid arginine by forming a covalent bond with the guanidino group of arginine residues in proteins . This modification can inhibit the activity of enzymes that contain arginine in their active sites. For example, phenylglyoxal monohydrate inhibits mitochondrial aldehyde dehydrogenase and Factor XII (Hageman factor), affecting their coagulant properties .

Cellular Effects

Phenylglyoxal monohydrate has notable effects on various cell types and cellular processes. It can induce DNA damage and cell death in cancer cells, highlighting its potential as an anti-cancer agent . Additionally, phenylglyoxal monohydrate influences cell signaling pathways by modifying arginine residues in proteins, which can alter gene expression and cellular metabolism . This compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying cellular functions and mechanisms.

Molecular Mechanism

At the molecular level, phenylglyoxal monohydrate exerts its effects through covalent modification of arginine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the role of arginine in the enzyme’s active site. For instance, the inhibition of mitochondrial aldehyde dehydrogenase by phenylglyoxal monohydrate results from the modification of arginine residues critical for the enzyme’s activity . Additionally, phenylglyoxal monohydrate can affect gene expression by altering the function of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylglyoxal monohydrate can change over time due to its stability and degradation. The compound is known to polymerize upon standing, which can affect its reactivity . When dissolved in water, phenylglyoxal monohydrate forms crystals of the hydrate, which can revert to the anhydrous form upon heating . Long-term studies have shown that phenylglyoxal monohydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of phenylglyoxal monohydrate vary with different dosages in animal models. At low doses, the compound can selectively modify arginine residues without causing significant toxicity . At high doses, phenylglyoxal monohydrate can induce toxic effects, including DNA damage and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Phenylglyoxal monohydrate is involved in metabolic pathways that include the modification of amino acids and proteins. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and Factor XII, affecting their activity and, consequently, metabolic flux . The compound’s ability to modify arginine residues also impacts metabolite levels and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, phenylglyoxal monohydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and common organic solvents facilitates its movement across cellular membranes . Once inside the cell, phenylglyoxal monohydrate can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

Phenylglyoxal monohydrate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can target specific organelles, such as mitochondria, where it inhibits mitochondrial aldehyde dehydrogenase . Additionally, phenylglyoxal monohydrate may undergo post-translational modifications that direct it to particular cellular compartments, enhancing its functional specificity.

Propiedades

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: Phenylglyoxal monohydrate is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how phenylglyoxal monohydrate is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, phenylglyoxal monohydrate reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can phenylglyoxal monohydrate be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving phenylglyoxal monohydrate. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can phenylglyoxal monohydrate participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. Phenylglyoxal monohydrate has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can phenylglyoxal monohydrate be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and phenylglyoxal monohydrate) with metal enolates of ethyl acetate [].

Q7: Is phenylglyoxal monohydrate used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from phenylglyoxal monohydrate and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of phenylglyoxal monohydrate beyond its role as a building block?

A9: While the provided research primarily focuses on phenylglyoxal monohydrate as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using phenylglyoxal monohydrate. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from phenylglyoxal monohydrate?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)